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Compound of Interest

Compound Name:
3-Borono-5-bromo-2-fluorobenzoic

acid

Cat. No.: B1521954 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 3-Borono-5-bromo-2-
fluorobenzoic acid

Foreword: In the landscape of modern synthetic chemistry, trifunctional aromatic building

blocks are invaluable assets for constructing complex molecular architectures. 3-Borono-5-
bromo-2-fluorobenzoic acid stands out as a premier example, offering a versatile scaffold for

drug discovery and materials science. The strategic placement of a boronic acid, a bromine

atom, and a carboxylic acid on a fluorinated phenyl ring provides three orthogonal points for

chemical modification. This guide offers a comprehensive technical overview of the core

physicochemical properties of this compound, grounded in established analytical

methodologies. It is designed to equip researchers, medicinal chemists, and drug development

professionals with the foundational knowledge required to effectively harness the synthetic

potential of this molecule.

Core Molecular Identity and Attributes
The specific arrangement of substituents on the benzene ring is fundamental to the chemical

behavior of 3-Borono-5-bromo-2-fluorobenzoic acid. The electron-withdrawing effects of the

fluorine and carboxyl groups modulate the Lewis acidity of the boronic acid and influence the

reactivity of the entire molecule.

Table 1: Fundamental Molecular and Chemical Identifiers
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Property Value Source

IUPAC Name
3-Borono-5-bromo-2-

fluorobenzoic acid
N/A

CAS Number 913836-09-4 N/A

Molecular Formula C₇H₅BBrFO₄ [1]

Molecular Weight 262.83 g/mol [1]

Canonical SMILES
C1=C(C(=C(C=C1Br)B(O)O)F)

C(=O)O
N/A

InChI Key
RFODFEHCGMALLT-

UHFFFAOYSA-N
[1]

Physical and Chemical Properties
A thorough understanding of the physicochemical parameters is critical for designing reaction

conditions, developing purification strategies, and formulating this compound for various

applications.

Appearance and Melting Point
The physical state and melting point are primary indicators of a compound's identity and purity.

For crystalline organic acids, a sharp and defined melting range is expected for high-purity

samples. Analogous compounds, such as 3-bromo-5-fluorobenzoic acid and 5-bromo-2-

fluorobenzoic acid, are typically white to off-white crystalline solids.[2][3]

Table 2: Physical Properties
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Property Value Notes

Appearance White to off-white solid/powder
Based on analogous

structures.[2][3]

Melting Point
Data not available; expected

>150 °C

Melting points of related

bromo-fluorobenzoic acids

range from 141-146 °C.[2] The

additional boronic acid group

may increase this value due to

intermolecular hydrogen

bonding.

Experimental Protocol: Capillary Melting Point Determination This protocol outlines the

standard method for accurately determining the melting range of a solid sample.

Sample Preparation: Ensure the 3-Borono-5-bromo-2-fluorobenzoic acid sample is

completely dry. Finely crush a small amount into a powder.

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, packing it

to a height of 2-3 mm.

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

Heating and Observation: Heat rapidly to ~15 °C below the expected melting point, then

reduce the heating rate to 1-2 °C per minute.

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the last solid particle melts (T₂). The melting range is T₁-T₂. The

causality for a slow heating rate near the melting point is to ensure thermal equilibrium

between the sample and the thermometer, yielding an accurate reading.

Solubility Profile
Solubility is a critical parameter for reaction setup, purification, and biological assays. The

presence of both polar (carboxylic acid, boronic acid) and nonpolar (bromofluorophenyl ring)

regions suggests differential solubility across various solvents.
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Table 3: Predicted Solubility Characteristics

Solvent Predicted Solubility Rationale

Dimethyl Sulfoxide (DMSO) Soluble

A highly polar aprotic solvent

capable of disrupting

intermolecular hydrogen bonds

and solvating the entire

molecule.

Methanol / Ethanol Soluble

Polar protic solvents that can

act as both hydrogen bond

donors and acceptors,

facilitating dissolution.

Water
Slightly Soluble / pH-

Dependent

Solubility is expected to be low

in neutral water but will

increase significantly in basic

solutions (pH > 8) due to the

deprotonation of the acidic

functional groups to form more

soluble carboxylate and

boronate salts.

Dichloromethane (DCM) Sparingly Soluble

A nonpolar solvent with limited

capacity to solvate the highly

polar carboxylic and boronic

acid moieties.

Experimental Workflow: Qualitative Solubility Assessment

Caption: A standard workflow for the qualitative assessment of solubility.

Acidity (pKa)
The molecule possesses two primary acidic centers: the carboxylic acid and the boronic acid.

Their pKa values are critical for understanding the compound's ionization state in different pH

environments, which dictates its behavior in separations, reactions, and biological systems.
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Carboxylic Acid pKa: The pKa of benzoic acid is ~4.2. The presence of three electron-

withdrawing groups (ortho-F, meta-B(OH)₂, meta-Br) will stabilize the carboxylate conjugate

base, making the carboxylic acid significantly more acidic. The pKa is predicted to be in the

2.5 - 3.5 range. For comparison, the pKa of 3-fluorobenzoic acid is 3.86.[4]

Boronic Acid pKa: Phenylboronic acids are Lewis acids that ionize to form a tetrahedral

boronate species. The pKa is typically between 8 and 9. The strong electron-withdrawing

nature of the ring will increase the Lewis acidity of the boron atom, likely lowering the pKa

into the 7.5 - 8.5 range.

Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic data are essential for confirming the structural integrity

and purity of 3-Borono-5-bromo-2-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for structural elucidation in solution.

¹H NMR: The spectrum will show two distinct signals in the aromatic region for the two

protons on the phenyl ring. The acidic protons of the -COOH and -B(OH)₂ groups will likely

appear as broad singlets that may be exchangeable with D₂O.

¹³C NMR: Will display seven unique carbon signals, with those bonded to electronegative

atoms (F, Br, O) appearing at lower field (higher ppm).

¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling patterns

providing information about its electronic environment.

¹¹B NMR: This is a key diagnostic experiment. A single, relatively broad signal between 20-30

ppm is characteristic of a trigonal planar arylboronic acid.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. The presence of

bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, provides

a definitive diagnostic signature. The mass spectrum will show two peaks of almost equal

intensity separated by 2 m/z units (the molecular ion peak [M] and the [M+2] peak).
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High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for assessing purity. A reverse-phase method is most appropriate.

Experimental Protocol: Purity Assessment by RP-HPLC

System: HPLC with UV-Vis detector.

Column: C18, 4.6 x 150 mm, 5 µm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: A linear gradient, for example, from 5% B to 95% B over 20 minutes. The choice of

a gradient is crucial for eluting the compound with a good peak shape and ensuring that any

impurities with different polarities are well-resolved.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Analysis: The purity is calculated from the peak area percentage of the main component

relative to the total area of all observed peaks.

Analytical Workflow for Compound Verification
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Caption: Integrated analytical workflow for structural and purity verification.

Chemical Reactivity and Stability
Reactivity: The molecule's utility stems from the differential reactivity of its functional groups.

The boronic acid is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The bromine atom can participate in other cross-coupling reactions (e.g., Sonogashira,

Buchwald-Hartwig) or undergo metal-halogen exchange. The carboxylic acid can be readily

converted to amides, esters, or other derivatives.

Stability: Like many boronic acids, this compound can undergo reversible dehydration upon

heating or under vacuum to form a cyclic trimer known as a boroxine. It is best stored in a

cool, dry environment. It is generally stable under standard laboratory conditions.

Conclusion
3-Borono-5-bromo-2-fluorobenzoic acid is a highly functionalized synthetic building block

with a distinct set of physicochemical properties. Its characterization via standard analytical

techniques—including melting point analysis, solubility testing, spectroscopy, and
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chromatography—provides the essential data for its reliable and effective implementation in

complex synthetic campaigns. The insights provided in this guide serve as a foundational

resource for scientists aiming to leverage the unique chemical reactivity of this versatile

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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